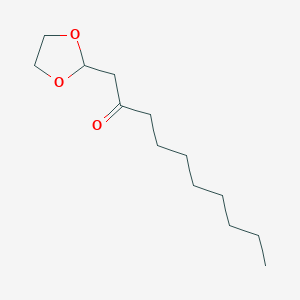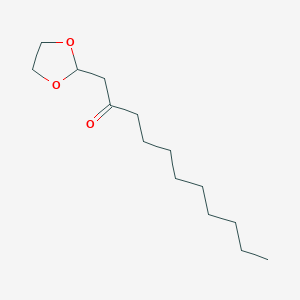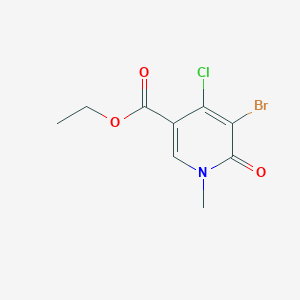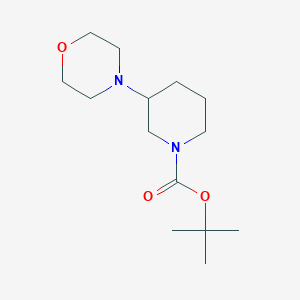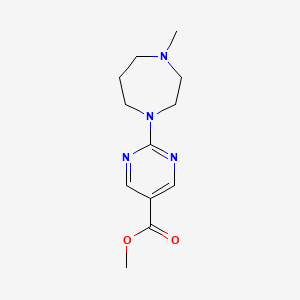
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Overview
Description
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is an organic compound with a molecular formula of C7H7FINO2. It is a colorless solid that is soluble in organic solvents and is used in a variety of synthetic applications. The compound is a versatile building block in organic synthesis and has a wide range of applications in the fields of materials science, medicine, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- Kieseritzky and Lindström (2010) explored the synthesis of pyridines substituted with multiple different elements, including fluorine and iodine. They developed novel methodologies for dehalocyanation of iodopyridines and microwave-assisted hydrolysis of 2-fluoropyridines, contributing to the advancement of synthetic techniques in this field (Kieseritzky & Lindström, 2010).
Radiotracer Development
- Horti et al. (1998) conducted a study on the synthesis of a radiotracer, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, showcasing the potential of fluoropyridines in nuclear medicine and biological studies (Horti et al., 1998).
Deprotometalation and Regioselectivity
- Hedidi et al. (2016) investigated the deprotometalation of various methoxy- and fluoro-pyridines, demonstrating the versatile chemical reactions and functionalizations possible with compounds like 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine (Hedidi et al., 2016).
Scaffold Synthesis for Peptidomimetics
- Saitton, Kihlberg, and Luthman (2004) presented a synthetic approach for creating 2,3,4-substituted pyridine derivatives, highlighting the use of halogen-dance reactions in developing functionalized scaffolds for peptidomimetics, which is relevant to the study of fluoro-iodo-pyridines (Saitton, Kihlberg, & Luthman, 2004).
Reactions with Caesium Fluoroxysulphate
- Stavber and Zupan (1990) explored the reactions of pyridine with CsSO4F, resulting in the formation of various products like 2-fluoropyridine. This study provides insight into the reactivity of fluoro-substituted pyridines in different solvents (Stavber & Zupan, 1990).
Photophysical Evaluation of Pyridine Compounds
- Hagimori et al. (2019) conducted a study on the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds. Their research contributes to understanding the emissive properties of such compounds in solution and solid state, which is relevant for the study of fluoro-iodo-pyridines (Hagimori et al., 2019).
properties
IUPAC Name |
2-fluoro-4-iodo-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHOQZPEXMFCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268324 | |
| Record name | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |
CAS RN |
1034467-27-0 | |
| Record name | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034467-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





